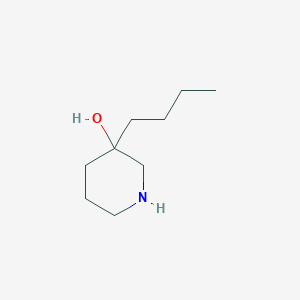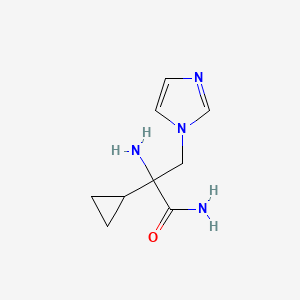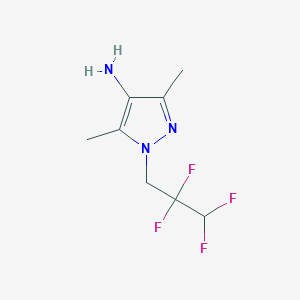
3,5-Dimethyl-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dimethyl-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two methyl groups at positions 3 and 5, and a tetrafluoropropyl group at position 1, making it a unique and potentially valuable molecule in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the Tetrafluoropropyl Group: The tetrafluoropropyl group can be introduced via nucleophilic substitution reactions using suitable fluorinated reagents.
Methylation: The final step involves the methylation of the pyrazole ring at positions 3 and 5 using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
3,5-Dimethyl-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrafluoropropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with different functional groups.
科学研究应用
3,5-Dimethyl-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3,5-Dimethyl-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
3,5-Dimethyl-1H-pyrazol-4-amine: Lacks the tetrafluoropropyl group, making it less hydrophobic and potentially less bioactive.
1-(2,2,3,3-Tetrafluoropropyl)-1H-pyrazol-4-amine: Lacks the methyl groups, which may affect its steric and electronic properties.
Uniqueness
3,5-Dimethyl-1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-4-amine is unique due to the presence of both the tetrafluoropropyl group and the methyl groups, which confer distinct chemical and physical properties. These structural features can enhance its reactivity, stability, and potential biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
1006486-98-1 |
|---|---|
分子式 |
C8H11F4N3 |
分子量 |
225.19 g/mol |
IUPAC 名称 |
3,5-dimethyl-1-(2,2,3,3-tetrafluoropropyl)pyrazol-4-amine |
InChI |
InChI=1S/C8H11F4N3/c1-4-6(13)5(2)15(14-4)3-8(11,12)7(9)10/h7H,3,13H2,1-2H3 |
InChI 键 |
HCAVZFKBRUOQMS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1CC(C(F)F)(F)F)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


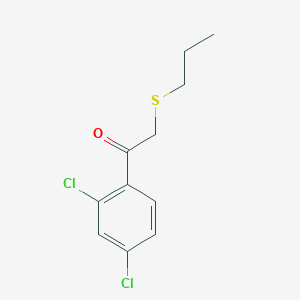
![3',4'-Dihydrospiro[cyclobutane-1,2'-pyrano[2,3-b]pyridine]-4'-one](/img/structure/B13639430.png)
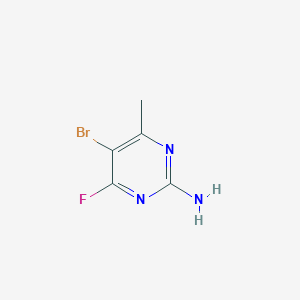

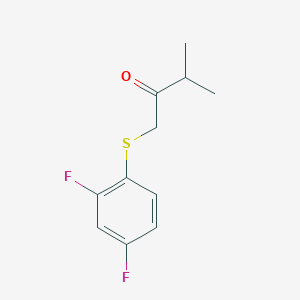
![Benzyl 3-(3,4-dihydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13639451.png)
![2-Chloro-3,7-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13639454.png)

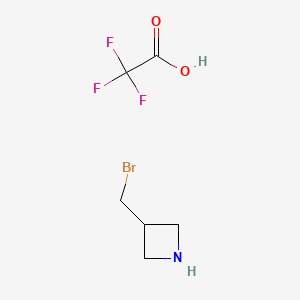
![2-{Bicyclo[2.2.1]heptan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}aceticacid](/img/structure/B13639483.png)
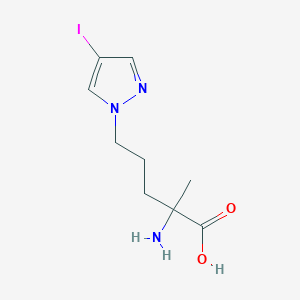
![6-[(2-Methylpiperidin-1-yl)sulfonyl]-n-(3,4,5-trimethoxyphenyl)quinolin-2-amine](/img/structure/B13639494.png)
